Cas no 956118-35-7 (Methyl 3-methyl-5-nitrothiophene-2-carboxylate)
Methyl 3-methyl-5-nitrothiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-methyl-5-nitrothiophene-2-carboxylate
- SCHEMBL13545967
- methyl3-methyl-5-nitrothiophene-2-carboxylate
- 956118-35-7
- DB-218147
- 3-methyl-5-nitro-thiophene-2-carboxylic acid methyl ester
-
- Inchi: 1S/C7H7NO4S/c1-4-3-5(8(10)11)13-6(4)7(9)12-2/h3H,1-2H3
- InChI Key: PIDXYSDTCFNLNG-UHFFFAOYSA-N
- SMILES: S1C(=CC(C)=C1C(=O)OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 201.00957888g/mol
- Monoisotopic Mass: 201.00957888g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 100Ų
Methyl 3-methyl-5-nitrothiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM199765-1g |
methyl 3-methyl-5-nitrothiophene-2-carboxylate |
956118-35-7 | 95% | 1g |
$549 | 2021-08-05 | |
| Alichem | A169003652-1g |
Methyl 3-methyl-5-nitrothiophene-2-carboxylate |
956118-35-7 | 95% | 1g |
$464.52 | 2023-08-31 | |
| Chemenu | CM199765-1g |
methyl 3-methyl-5-nitrothiophene-2-carboxylate |
956118-35-7 | 95% | 1g |
$549 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750563-1g |
Methyl 3-methyl-5-nitrothiophene-2-carboxylate |
956118-35-7 | 98% | 1g |
¥5071.00 | 2024-04-24 | |
| Crysdot LLC | CD11003786-1g |
Methyl 3-methyl-5-nitrothiophene-2-carboxylate |
956118-35-7 | 95+% | 1g |
$581 | 2024-07-19 |
Methyl 3-methyl-5-nitrothiophene-2-carboxylate Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on Methyl 3-methyl-5-nitrothiophene-2-carboxylate
Methyl 3-Methyl-5-Nitrothiophene-2-Carboxylate: A Comprehensive Overview
The compound Methyl 3-Methyl-5-Nitrothiophene-2-Carboxylate (CAS No. 956118-35-7) is a significant organic compound with a unique structure and diverse applications. This compound belongs to the class of thiophene derivatives, which have gained considerable attention in recent years due to their versatile properties and potential uses in various fields. The molecule consists of a thiophene ring substituted with a methyl group at position 3, a nitro group at position 5, and a methyl ester group at position 2. This combination of functional groups imparts the compound with distinct chemical and physical properties, making it a valuable material in research and industry.
Recent studies have highlighted the importance of Methyl 3-Methyl-5-Nitrothiophene-2-Carboxylate in the field of materials science. Researchers have explored its potential as a precursor for the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs). The presence of the nitro group in the molecule enhances its electron-withdrawing properties, which is advantageous for applications in electronics and optoelectronics. Additionally, the methyl ester group provides flexibility in terms of solubility and reactivity, making it easier to incorporate into various chemical reactions.
The synthesis of Methyl 3-Methyl-5-Nitrothiophene-2-Carboxylate involves a multi-step process that typically includes nucleophilic substitution, oxidation, and esterification reactions. Recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly methods for its production. For instance, the use of transition metal catalysts has significantly improved the yield and purity of the compound, reducing production costs and minimizing waste generation.
In terms of applications, Methyl 3-Methyl-5-Nitrothiophene-2-Carboxylate has shown promise in pharmaceutical research. Its unique structure allows it to interact with biological systems in specific ways, making it a potential candidate for drug development. Studies have demonstrated its ability to modulate enzyme activity and influence cellular signaling pathways, which could lead to novel therapeutic agents for treating various diseases. Furthermore, its role as an intermediate in the synthesis of bioactive compounds has been extensively explored, highlighting its importance in medicinal chemistry.
The compound also finds applications in agrochemicals and pesticides. Its ability to act as a biocontrol agent against plant pathogens has been investigated, with promising results indicating its potential as an eco-friendly alternative to conventional pesticides. The nitro group in the molecule contributes to its antimicrobial properties, while the thiophene ring enhances its stability under environmental conditions.
From an environmental perspective, Methyl 3-Methyl-5-Nitrothiophene-2-Carboxylate has been studied for its role in pollution control technologies. Researchers have explored its use as an adsorbent for heavy metals and organic pollutants in water treatment systems. The compound's ability to form stable complexes with metal ions makes it a valuable material for developing efficient filtration systems.
Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of Methyl 3-Methyl-5-Nitrothiophene-2-Carboxylate. Advanced computational models have been employed to predict its behavior under various reaction conditions, enabling scientists to design more effective synthetic pathways and optimize its properties for specific applications.
In conclusion, Methyl 3-Methyl-5-Nitrothiophene-2-Carboxylate (CAS No. 956118-35-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable material for research and industrial purposes. As ongoing studies continue to uncover new potential uses for this compound, it is expected to play an increasingly important role in advancing modern science and technology.
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